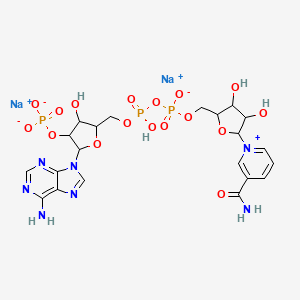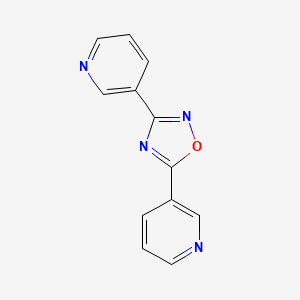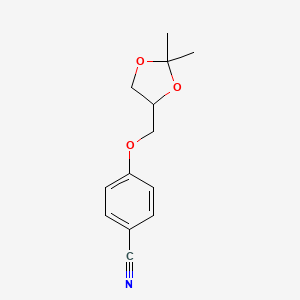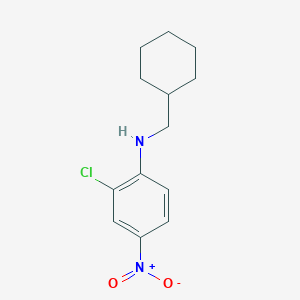
Disodium NADP;beta-Nicotinamide adenine dinucleotide phosphate disodium salt; NADP disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphosphopyridine nucleotide disodium salt is synthesized from nicotinamide adenine dinucleotide (NAD) by the addition of a phosphate group. This reaction is catalyzed by NAD kinase, which transfers a phosphate group from ATP to NAD, forming NADP .
Industrial Production Methods
Industrial production of triphosphopyridine nucleotide disodium salt involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Triphosphopyridine nucleotide disodium salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, being alternately oxidized (NADP+) and reduced (NADPH).
Phosphorylation: The addition of phosphate groups to the molecule.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include glucose-6-phosphate and glucose-6-phosphate dehydrogenase.
Phosphorylation: ATP is used as the phosphate donor in the presence of NAD kinase.
Major Products
Oxidation-Reduction: The major products are NADPH and NADP+.
Phosphorylation: The major product is NADP.
Scientific Research Applications
Triphosphopyridine nucleotide disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various enzymatic reactions and as a reducing agent in synthetic chemistry.
Biology: It plays a vital role in cellular metabolism, particularly in the pentose phosphate pathway.
Medicine: It is used in assays to measure enzyme activity and in the study of metabolic disorders.
Mechanism of Action
Triphosphopyridine nucleotide disodium salt functions as an electron carrier in various biochemical reactions. It alternates between its oxidized form (NADP+) and its reduced form (NADPH). The compound is involved in the regulation of the intracellular redox potential, influencing metabolic reactions in vivo . It targets enzymes such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, which are involved in the pentose phosphate pathway and the citric acid cycle, respectively .
Comparison with Similar Compounds
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide disodium salt (NADH)
- Nicotinamide adenine dinucleotide phosphate monosodium salt (NADP)
Uniqueness
Triphosphopyridine nucleotide disodium salt is unique due to its additional phosphate group, which distinguishes it from NAD and NADH. This additional phosphate group allows it to participate in specific anabolic reactions that NAD and NADH cannot .
Properties
IUPAC Name |
disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDDJLMGYRLUKR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N7Na2O17P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)


![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)

![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)




![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)


